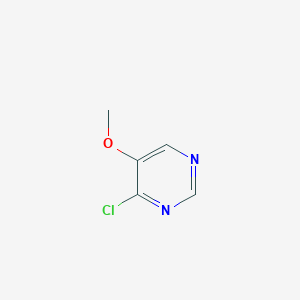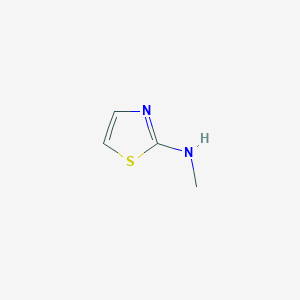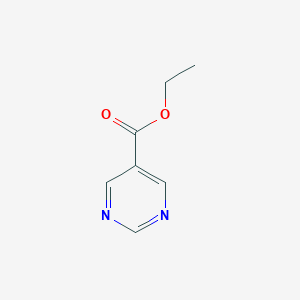
4-クロロキナゾリン
概要
説明
4-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules .
科学的研究の応用
4-Chloroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various anticancer agents, such as 4-anilinoquinazolines, which are known to inhibit receptor tyrosine kinases.
Biological Studies: The compound is used to study enzyme inhibition and cellular pathways due to its ability to selectively inhibit specific enzymes.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules through cross-coupling reactions and nucleophilic substitutions.
作用機序
Target of Action
4-Chloroquinazoline is a potent inhibitor that targets certain enzymes . It binds to the active site of these enzymes, disrupting their catalytic activity . This compound has been widely investigated as an antitumor agent because it can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) .
Mode of Action
The mode of action of 4-Chloroquinazoline involves the formation of stable complexes with the target enzymes, preventing their normal function . This leads to downstream effects on cellular function . Its ability to selectively inhibit specific enzymes makes it useful for investigating the role of these enzymes in cellular processes .
Biochemical Pathways
The disruption of the target enzymes’ catalytic activity by 4-Chloroquinazoline affects various biochemical pathways . .
Result of Action
The molecular and cellular effects of 4-Chloroquinazoline’s action are primarily related to its inhibitory effects on certain enzymes . This results in the disruption of specific cellular processes . In terms of its antitumor activity, it has been shown to exhibit antiproliferative action against certain cancer cell lines .
生化学分析
Biochemical Properties
4-Chloroquinazoline functions as a potent inhibitor in various biochemical reactions . It acts by targeting and binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption ultimately leads to the inhibition of specific cellular processes, making 4-Chloroquinazoline useful for studying the function of these enzymes .
Cellular Effects
The effects of 4-Chloroquinazoline on cells are largely due to its inhibitory action on certain enzymes . By disrupting enzyme activity, 4-Chloroquinazoline can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Chloroquinazoline involves binding to the active site of enzymes, which disrupts their catalytic activity . This can lead to changes in gene expression and impacts on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-chloroquinazoline involves the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
In industrial settings, the synthesis of 4-chloroquinazoline can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of thionyl chloride as a chlorinating agent is preferred due to its efficiency and availability .
化学反応の分析
Types of Reactions
4-Chloroquinazoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 4-chloroquinazoline can be replaced by nucleophiles such as amines, thiols, and phenols.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are employed to introduce various substituents at the 4-position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and phenols are used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are used in these reactions.
Major Products Formed
類似化合物との比較
Similar Compounds
- 2-Chloroquinazoline
- 4,7-Dichloroquinazoline
- 4-Chloro-2-methylquinazoline
- 4-Hydroxyquinazoline
- 2-Chloroquinoline
- 4-Chloroquinoline
Uniqueness
4-Chloroquinazoline is unique due to its specific substitution pattern, which allows for selective reactions at the 4-position. This selectivity makes it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly those targeting receptor tyrosine kinases .
特性
IUPAC Name |
4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRRXASZZAKBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199866 | |
| Record name | Quinazoline, 4-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5190-68-1 | |
| Record name | Quinazoline, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005190681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloroquinazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinazoline, 4-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chloroquinazoline?
A1: While the provided research does not explicitly state the molecular formula and weight of 4-Chloroquinazoline, it can be deduced from its structure. The molecular formula is C8H5ClN2, and the molecular weight is 164.59 g/mol.
Q2: What spectroscopic data are available for characterizing 4-Chloroquinazoline?
A2: The research papers mention the use of various spectroscopic techniques for characterizing 4-Chloroquinazoline and its derivatives. These include:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the compound and its derivatives. [, , , ]
- Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of the compound and its derivatives. [, ]
Q3: What is the significance of the chlorine atom in 4-Chloroquinazoline?
A3: The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution reactions (SNAr) making 4-Chloroquinazoline a valuable synthon. [, , , , , , , , ]
Q4: Can you provide examples of nucleophiles that react with 4-Chloroquinazoline?
A4: Numerous nucleophiles have been shown to react with 4-Chloroquinazoline, including:
- Amines: This includes both primary and secondary amines, cyclic amines like piperidine, and heterocyclic amines like aminopyrazoles. [, , , , , , ]
- Hydrazines: These reactions often lead to ring transformations and the formation of triazole or tetrazole derivatives. [, , ]
- Grignard reagents: These reactions can lead to ring opening or substitution at the 4-position depending on the reaction conditions and the specific Grignard reagent used. [, ]
- Carbanions: TDAE-generated carbanions have been shown to participate in SNAr reactions with 4-Chloroquinazolines. [, ]
Q5: Are there alternative synthetic routes to introduce substituents at the 4-position of quinazolines, avoiding the use of 4-Chloroquinazoline?
A5: Yes, researchers have explored alternative synthetic strategies to functionalize the 4-position of quinazolines. One example is the use of 4-quinazolinecarbonitrile, which reacts with Grignard reagents to introduce alkyl and aryl substituents at the 4-position. [] Another approach involves using 2-methyl-4-chloroquinazoline and further modifications to achieve the desired substitution pattern. []
Q6: What are the applications of 4-Chloroquinazoline derivatives?
A6: 4-Chloroquinazoline derivatives have shown promising biological activities, leading to their exploration as:
- Anticancer agents: Several studies have investigated the antiproliferative activity of 4-anilinoquinazolines and other derivatives against various cancer cell lines. [, , , , , ]
- Insecticides and acaricides: Derivatives like fenazaquin are potent NADH:ubiquinone oxidoreductase inhibitors and effective against insects and mites. []
- Antibacterial and antifungal agents: Some 2,3- and 2,4-disubstituted quinazoline derivatives exhibit promising antibacterial and antifungal properties. []
- Antiparasitic agents: Research suggests potential applications of 4-chloroquinazoline derivatives in combating malaria and Leishmania. []
Q7: Can you provide examples of catalysts used in reactions involving 4-Chloroquinazoline?
A7: Several catalysts have been employed to facilitate the reactions of 4-Chloroquinazoline:
- Palladium catalysts: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are frequently used to introduce aryl and alkynyl groups. [, , , ]
- Azolium salts: 1,3-Dimethylimidazolium iodide and 1,3-dimethylbenzimidazolium iodide have been shown to catalyze the aroylation of 4-Chloroquinazolines with aromatic aldehydes. [, ]
- DMAP: 4-Dimethylaminopyridine (DMAP) has been used as a catalyst in microwave-assisted reactions of 4-Chloroquinazoline with heteroarylamines and anilines. []
Q8: How does the introduction of different substituents on the quinazoline ring affect the biological activity of 4-Chloroquinazoline derivatives?
A8: The structure-activity relationship (SAR) of 4-Chloroquinazoline derivatives is complex and depends on the specific biological target and the position and nature of the substituents.
- For example, introducing piperazine moieties at the 4-position of 6,7-disubstituted 4-Chloroquinazolines led to potent antiproliferative activity against various cancer cell lines. []
- Similarly, incorporating (trifluoromethyl)diazirinyl and azido substituents at the 4-position resulted in potent NADH:ubiquinone oxidoreductase inhibitors with insecticidal and acaricidal properties. []
- Research on 2,3- and 2,4-disubstituted quinazoline derivatives highlights the impact of substituent modifications on antibacterial and antifungal activities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)


